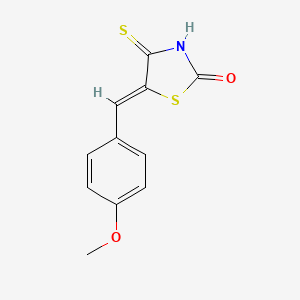

(5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

Beschreibung

(5Z)-5-(4-Methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is a rhodanine derivative characterized by a 4-methoxybenzylidene substituent at the 5-position and a thioxo group at the 4-position of the thiazolidinone core. Rhodanine derivatives are widely studied for their medicinal properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Synthesis and Characterization: The compound is synthesized via Knoevenagel condensation, as described in . A typical procedure involves reacting 3-phenyl-2-thioxo-1,3-thiazolidin-4-one with 4-methoxybenzaldehyde in the presence of K₂CO₃ in water, followed by acidification with HCl to precipitate the product . Structural confirmation is achieved through nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(15)12-11(13)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEHZFBXMTTZLA-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=S)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=S)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group in the benzylidene moiety can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

Substitution: Formation of substituted thiazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds

Biology: In biological research, (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has been studied for its antimicrobial and antifungal properties. It has shown potential as a lead compound for the development of new antibiotics.

Medicine: The compound

Vergleich Mit ähnlichen Verbindungen

Key Features :

- The (5Z)-stereochemistry is critical for biological activity, as geometric isomers (E vs. Z) often exhibit divergent properties .

Comparison with Similar Compounds

Substituent Effects on Activity

- Electron-Withdrawing Groups (Br, Cl) : Enhance antialgal and PET inhibitory activities. The 4-chloro derivative exhibits the highest antialgal potency (IC₅₀ = 1.3 μM), attributed to increased electrophilicity .

- Hydroxy and Methoxy Groups: The 4-hydroxy derivative (3e) shows nanomolar inhibition of DYRK1A (IC₅₀ = 0.028 μM), likely due to hydrogen bonding with kinase active sites. Methoxy groups balance lipophilicity and steric effects, making them favorable for cellular uptake .

- Heterocyclic Modifications: Piperazine or morpholine substitutions (e.g., compound 5e) improve solubility and kinase selectivity, demonstrating the versatility of the thiazolidinone scaffold .

Crystallographic and Solvation Differences

- Crystal Packing: The 2-hydroxybenzylidene derivative forms a methanol hemisolvate, while analogous compounds with dimethylsulfoxide solvates exhibit different hydrogen-bonding networks, affecting stability .

- Z-Stereochemistry : Confirmed via X-ray crystallography in and , ensuring the bioactive conformation is retained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.